molecular formula C21H19N3O5 B11607299 methyl 4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate

methyl 4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate

Cat. No.: B11607299
M. Wt: 393.4 g/mol
InChI Key: MXRXXXIMAFTJRT-GZTJUZNOSA-N
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Description

METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a benzoate ester, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE: shares structural similarities with other imidazolidinone derivatives and benzoate esters.

    4-METHYLPHENYL ISOCYANATE: A precursor in the synthesis of the compound.

    IMIDAZOLIDINONE DERIVATIVES: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of METHYL 4-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoate

InChI

InChI=1S/C21H19N3O5/c1-13-3-9-16(10-4-13)22-18(25)12-24-19(26)17(23-21(24)28)11-14-5-7-15(8-6-14)20(27)29-2/h3-11H,12H2,1-2H3,(H,22,25)(H,23,28)/b17-11+

InChI Key

MXRXXXIMAFTJRT-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)NC2=O

Origin of Product

United States

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